N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-6-4-5-7-18(14)21-15(2)12-19-13-16-8-10-17(20-3)11-9-16/h4-11,15,19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOKHAJDYOZODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Outcomes
| Catalyst | Temperature (°C) | Reaction Time (hours) | Product Yield (%) | Purity (GC %) |
|---|---|---|---|---|
| Raney Nickel | 70 | 6 | 83 | 96.5 |
| Raney Nickel | 10 | 1 | 66.5 | 96.5 |
| Platinum-Carbon | 60 | 48 | 83 | 96.5 |
| Platinum-Carbon | 30 | 48 | 79-83 | 96.5 |
The reaction proceeds via reductive amination where benzaldehyde reacts with the amine intermediate under hydrogenation conditions to form the N-benzylated product. The use of Raney nickel reduces costs, while Pt/C offers high stereoselectivity and purity.
Chiral Auxiliary-Based Synthesis
For the preparation of the optically active (R)-N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2-propanamine, a multi-step synthesis involving chiral auxiliaries is employed:
- (R)-α-Methylphenethylamine is used as a chiral auxiliary to form an imine intermediate with p-methoxyphenylacetone.
- This intermediate undergoes hydrogenation reduction catalyzed by Pt/C to yield a chiral amine intermediate.
- Subsequent Pd/C-catalyzed hydrogenation with benzaldehyde produces the chiral N-benzylated product.
- This method offers advantages such as higher yield, better stereoselectivity, milder reaction conditions, and lower cost compared to classical resolution methods.
This approach is particularly useful for producing enantiomerically pure compounds for pharmaceutical applications, such as the synthesis of the anti-asthma drug (R,R)-formoterol.
Stepwise Synthetic Route via Condensation and Reductive Amination
Another detailed method involves a sequence of reactions:
Condensation Reaction : S-methylbenzylamine reacts with p-methoxyphenylacetone in the presence of tetraethyl orthosilicate and p-toluenesulfonic acid in 2-methyltetrahydrofuran solvent, forming an intermediate compound (compound V).
Cyclization/Heating : Compound V is heated with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to generate compound IV.
Hydrolysis and Salt Formation : Compound IV is hydrolyzed and converted into a salt with L-tartaric acid, yielding compound III.
Free Base Formation and Reductive Amination : Compound III is treated with potassium carbonate aqueous solution to obtain the free amine intermediate, which undergoes reductive amination with benzaldehyde in the presence of platinum dioxide catalyst under hydrogen atmosphere to afford the final product.
Reaction Parameters Summary
| Step | Reagents/Catalysts | Conditions | Product/Form |
|---|---|---|---|
| S1 Condensation | S-methylbenzylamine, p-methoxyphenylacetone, tetraethyl orthosilicate, p-toluenesulfonic acid | 90 °C, 17 hours, 2-methyltetrahydrofuran solvent | Compound V (oil), 68% yield |
| S2 Heating | DBU, methyl tert-butyl ether | 65 °C, 16 hours | Compound IV (oil) |
| S3 Hydrolysis & Salt Formation | L-tartaric acid, methanol, water | Room temp, 16 hours | Compound III (solid) |
| S4 Reductive Amination | Benzaldehyde, platinum dioxide, methanol, H2 atmosphere | Room temp, 20 hours | (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine |
This method is notable for its stepwise control, allowing isolation and purification of intermediates, which is advantageous for complex synthesis and scale-up.
Comparison with Related Aryloxypropanamine Syntheses
While direct literature on N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine is limited, related aryloxypropanamine derivatives have been synthesized using:
- Nucleophilic substitution reactions involving aryloxy groups.
- Use of protective groups and subsequent deprotection.
- Catalytic hydrogenation and reductive amination steps similar to those described above.
For example, N-(4-methoxybenzyl)-3-phenylpropylamine synthesis involves sulfonamide intermediates, extraction, and purification steps that can be adapted for related compounds.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Catalysts | Advantages | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| One-Pot Catalytic Hydrogenation | 1-(4-methoxyphenyl)-2-propanamine, benzaldehyde, Raney Ni or Pt/C, H2 | Simple, cost-effective, high yield | Up to 83 | ~96.5 | Suitable for industrial scale |
| Chiral Auxiliary Method | (R)-α-methylphenethylamine, Pt/C, Pd/C, benzaldehyde | High stereoselectivity, mild conditions | High | High | Produces enantiomerically pure product |
| Stepwise Condensation & Reductive Amination | S-methylbenzylamine, p-methoxyphenylacetone, DBU, L-tartaric acid, PtO2 | Controlled synthesis, intermediate isolation | Moderate | High | Suitable for complex synthesis and scale-up |
Research Findings and Industrial Implications
- The one-pot hydrogenation method reduces complexity and cost, making it attractive for large-scale production.
- Chiral synthesis routes enable the production of enantiomerically pure compounds, critical for pharmaceutical applications.
- Stepwise methods provide flexibility and control, allowing optimization of each reaction step.
- Catalysts such as Raney nickel and platinum-based catalysts are central to efficient synthesis.
- Reaction parameters such as temperature, time, and catalyst choice significantly influence yield and purity.
- The use of mild reaction conditions and low-toxicity reagents aligns with green chemistry principles.
This comprehensive analysis synthesizes data from multiple patent documents and research sources, providing a detailed professional insight into the preparation methods of this compound. These methods collectively offer scalable, efficient, and stereoselective routes suitable for both research and industrial pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Atomoxetine
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine serves as a crucial intermediate in the synthesis of atomoxetine. The synthesis involves several steps, including asymmetric synthesis and resolution of racemic mixtures to yield the desired enantiomers.
- Method Overview : The compound can be synthesized via a multi-step process starting from simpler precursors, which allows for high yields and purity levels. For instance, the process typically includes:
Case Study: Atomoxetine Production
In a specific case study, researchers demonstrated that using this compound as an intermediate resulted in an efficient production route for atomoxetine, achieving yields upwards of 70% with favorable reaction conditions . This highlights its significance in pharmaceutical manufacturing processes.
Biomedical Research
Potential Therapeutic Applications
The compound is being investigated for its potential therapeutic effects beyond ADHD treatment. Its pharmacological profile suggests possible applications in managing other neuropsychiatric disorders due to its action on norepinephrine pathways.
- Research Findings : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects by modulating serotonin levels alongside norepinephrine . This dual action could position it as a candidate for further development in treating mood disorders.
Toxicological Studies
Environmental Impact Assessment
Research has also focused on the environmental implications of this compound. Toxicological assessments have been conducted to evaluate its persistence and bioaccumulation potential.
- Study Results : A comprehensive screening indicated that the compound is unlikely to pose significant risks to human health at current exposure levels, with negligible bioaccumulation potential observed . This information is critical for regulatory compliance and environmental safety assessments.
This compound plays a pivotal role in pharmaceutical synthesis and biomedical research. Its applications extend beyond ADHD treatment into potential therapeutic avenues for mood disorders and other neuropsychiatric conditions. Continued research into its efficacy and safety will be essential for unlocking further applications in medicine and ensuring environmental safety.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) N-Benzyl-1-(4-methoxyphenyl)-2-propanamine ()
- Structure : Benzyl group attached to nitrogen, 4-methoxyphenyl group at the first carbon.
- Key Differences: Lacks the 2-methylphenoxy substituent and uses a simple benzyl group instead of 4-methoxybenzyl.
- Implications: Reduced lipophilicity and altered receptor interaction due to the absence of methylphenoxy and methoxybenzyl groups.
(b) N-(4-Methoxybenzyl)-1-propanamine ()
- Implications : Lower molecular weight (179.26 g/mol) compared to the target compound, likely improving solubility but decreasing receptor selectivity .
(c) 1-(4-Methoxyphenyl)-N-(2-(4-methoxyphenyl)-1-methylethyl)-2-propanamine ()
- Structure : Dual 4-methoxyphenyl groups and a branched alkyl chain.
Functional Analogues
(a) Pyridazinone Derivatives ()
- Structure: FPR2 agonists with 4-methoxybenzyl groups on a pyridazinone core.
- Key Differences : Heterocyclic core vs. linear propanamine chain.
- Implications : The target compound may lack the heterocyclic-driven FPR2 agonism but could share metabolic pathways due to the 4-methoxybenzyl group .
(b) N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride ()
Pharmacological and Toxicological Comparisons
- Anti-Parasitic Activity : Compound 8 (), a benzimidazole derivative, shows anti-Leishmania activity. The target compound’s 4-methoxybenzyl group may confer similar druggability but requires validation .
- Psychoactive By-Products: PMA-related compounds () highlight risks of neurotoxicity, suggesting the target compound’s methylphenoxy group could mitigate or exacerbate toxicity depending on metabolic pathways .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | ~329.4 | 4-Methoxybenzyl, 2-methylphenoxy | ~3.8 |
| N-(4-Methoxybenzyl)-1-propanamine | 179.26 | 4-Methoxybenzyl | ~2.1 |
| N-Benzyl-1-(4-methoxyphenyl)-2-propanamine | 285.37 | Benzyl, 4-methoxyphenyl | ~3.0 |
*Estimated using fragment-based methods.
Table 2: Pharmacological Profiles
Biological Activity
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine is a compound with significant potential in pharmacological applications, particularly as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C18H23NO2
- Molecular Weight : 285.38 g/mol
- CAS Number : 1040686-35-8
This compound operates primarily as an SSNRI. It inhibits the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft. This mechanism is crucial for enhancing mood and alleviating symptoms associated with depression and anxiety disorders.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines:
- Colon Cancer : Analogous compounds have demonstrated the ability to induce apoptotic cell death in colon cancer cells through activation of caspase pathways. Specifically, treatment with related analogs increased the expression of death receptors (DR5 and DR6), which are critical mediators in apoptosis .
- Melanoma : The compound's structural analogs have been found to inhibit melanoma cell proliferation by targeting ERK signaling pathways, which are often activated in cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its effects on neurotransmitter systems:
- Serotonin and Norepinephrine Modulation : As an SSNRI, it decreases the reuptake rates of serotonin and norepinephrine, contributing to enhanced mood regulation . This mechanism underlies its potential use in treating major depressive disorders and anxiety.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound and its analogs:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Melanoma | 15 | ERK inhibition | |
| Colon | 10 | Apoptosis induction via DR5/DR6 | |
| Neuronal | 20 | SSNRI activity |
Case Studies
Several case studies have reported on the therapeutic applications of compounds similar to this compound:
- A study conducted on xenograft models demonstrated that treatment with related compounds resulted in significant tumor growth suppression, indicating their potential efficacy as anticancer agents .
- Clinical observations suggest that SSNRIs can effectively manage symptoms of depression with fewer side effects compared to traditional SSRIs, due to their dual action on serotonin and norepinephrine pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
